2-Amino-4-methylbenzothiazole

Description

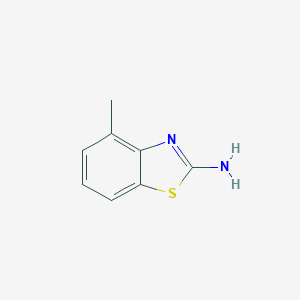

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIATXVEXOFBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024487 | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1477-42-5 | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45V5F1B9Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

279 to 282 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Amino-4-methylbenzothiazole chemical properties and structure

An In-depth Technical Guide to 2-Amino-4-methylbenzothiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine containing a bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. As a member of the 2-aminobenzothiazole (B30445) class, it serves as a crucial intermediate and structural motif in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural features, synthesis, and analytical characterization. While the broader class of 2-aminobenzothiazoles has been investigated for various pharmacological activities, the specific molecular targets and signaling pathways for this particular derivative are still under active investigation.

Chemical Structure and Identification

This compound, with the CAS Number 1477-42-5, is structurally characterized by a benzothiazole (B30560) core.[1][2][3][4] An amino group (-NH₂) is attached at the 2-position of the thiazole ring, and a methyl group (-CH₃) is substituted at the 4-position of the benzene ring. Its IUPAC name is 4-methyl-1,3-benzothiazol-2-amine.[1]

Caption: Structure of 4-methyl-1,3-benzothiazol-2-amine.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[1][2][3] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[5][6] The compound is largely insoluble in water but may be soluble in certain organic solvents.[1][3][7]

Table 1: Summary of Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 1477-42-5 | [1][3][4] |

| IUPAC Name | 4-methyl-1,3-benzothiazol-2-amine | [1][8] |

| Molecular Formula | C₈H₈N₂S | [1][3][8] |

| Physical Properties | ||

| Molecular Weight | 164.23 g/mol | [3][7][8] |

| Appearance | White to light yellow crystalline powder | [1][2][3] |

| Melting Point | 135-139 °C | [2][4][9] |

| Boiling Point | 322.0 ± 35.0 °C (Predicted) | [2][4][8] |

| Water Solubility | < 1 mg/mL at 24-25 °C | [1][3][7] |

| Chemical Properties | ||

| pKa | 4.7 (±1) at 25°C | [3][6][10] |

| LogP | ~2.4 | [7] |

Experimental Protocols

Synthesis

A common and effective method for synthesizing this compound is through the oxidative cyclization of a corresponding arylthiourea. The precursor, o-tolylthiourea (B1334601), can be synthesized from o-toluidine.

Protocol 1: Synthesis from o-Tolylthiourea via Chlorination This protocol is adapted from a patented industrial process.[3][11]

-

Step 1: Suspension Preparation

-

Suspend o-tolylthiourea (1 part by weight) in methylene (B1212753) chloride (5-10 parts by volume) in a reaction vessel equipped with a stirrer and a gas inlet.

-

Cool the suspension to a temperature between -20°C and +15°C.

-

-

Step 2: Chlorination and Cyclization

-

While stirring vigorously, introduce chlorine gas (approximately 1.05 to 1.1 molar equivalents relative to the o-tolylthiourea) into the suspension. Maintain the temperature within the specified range.

-

The product, this compound hydrochloride, will begin to crystallize, and hydrogen chloride gas will evolve.

-

-

Step 3: HCl Removal and Product Isolation

-

After the addition of chlorine is complete, heat the mixture to reflux for 1-2 hours to drive off any remaining dissolved hydrogen chloride.

-

Cool the reaction mixture and isolate the precipitated hydrochloride salt by filtration.

-

Wash the solid with a small amount of cold methylene chloride and dry under vacuum.

-

-

Step 4: Neutralization

-

Suspend the isolated this compound hydrochloride in water.

-

Add a sufficient amount of an aqueous base solution (e.g., 10% sodium hydroxide) dropwise with stirring until the mixture is alkaline (pH > 8).

-

The free base, this compound, will precipitate.

-

-

Step 5: Final Purification

-

Filter the white to off-white solid product.

-

Wash the solid thoroughly with deionized water until the washings are neutral.

-

Dry the final product in a vacuum oven at 50-60°C. Recrystallization from ethanol (B145695) or an ethanol/water mixture can be performed for higher purity.[4]

-

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic and chromatographic techniques.

Protocol 2: General Procedure for FTIR Analysis

-

Objective: To identify characteristic functional groups (e.g., N-H, C=N, aromatic C-H) and confirm the molecular backbone.

-

Methodology (ATR-FTIR):

-

Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Place a small amount of the solid sample onto the crystal, ensuring complete coverage.

-

Apply pressure using the clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 32 to 64 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.[5][9]

-

Process the resulting spectrum (background correction, baseline correction) and identify characteristic peaks. Expected peaks include N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H and C=C vibrations.[9][12]

-

Protocol 3: General Procedure for NMR Analysis

-

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

-

Methodology (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Acquire the ¹H NMR spectrum. Expected signals include peaks for the aromatic protons, the amino protons (which may be broad), and the methyl group protons.[6][9][10]

-

Acquire the ¹³C NMR spectrum. Expected signals will correspond to the different carbon environments in the benzothiazole ring system and the methyl group.[9][10]

-

Process the spectra and assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecular structure.

-

Caption: General workflow for analytical characterization.

Biological Activity and Signaling Pathways

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

-

Anticancer Potential: Certain novel derivatives of 2-aminobenzothiazole have been investigated as potential anticancer agents, with some studies exploring their interaction with the PI3K/AKT/mTOR signaling pathway.[8] However, for many derivatives, this is not the primary mechanism of action, indicating that these compounds may interact with multiple cellular targets.[8]

-

Antitubercular Activity: An amino-benzothiazole scaffold was identified in a screen against Mycobacterium tuberculosis.[13][14] Subsequent studies on analogues aimed to elucidate the structure-activity relationship. While the initial hit showed activity against a strain under-expressing the signal peptidase LepB, further investigation suggested the molecules did not directly target this enzyme.[13][14] The seed molecule demonstrated good bactericidal activity against replicating, non-replicating, and intracellular bacteria, but suffered from poor metabolic stability.[14]

To date, a specific and well-defined signaling pathway directly modulated by this compound has not been fully elucidated in publicly available research. Drug development efforts typically involve screening the compound against various targets to identify its mechanism of action.

Caption: General logic for identifying the biological target of a lead compound.

Safety and Handling

This compound is classified as harmful if swallowed.[1] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[1][2][15] It is an amine and an organosulfide, making it incompatible with strong acids, oxidizing agents, and strong reducing agents.[2][7][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. This compound(1477-42-5) 1H NMR [m.chemicalbook.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 2-Amino-4-methylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methylbenzothiazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.38 | d | J(H5,H6) = 7.0 |

| H-6 | 7.07 | t | J(H6,H5) = 7.0, J(H6,H7) = 7.8 |

| H-7 | 7.02 | d | J(H7,H6) = 7.8 |

| -NH₂ | 6.34 | s (br) | - |

| -CH₃ | 2.50 | s | - |

Source: ChemicalBook[1]

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides insight into the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=N) | ~168 |

| C-3a | ~152 |

| C-4 | ~130 |

| C-5 | ~126 |

| C-6 | ~124 |

| C-7 | ~121 |

| C-7a | ~148 |

| -CH₃ | ~17 |

Note: The specific chemical shifts for ¹³C NMR can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from available spectral databases.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals characteristic absorption bands.[3][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | N-H stretching | Amino group (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methyl group (-CH₃) |

| ~1640 | N-H bending | Amino group (-NH₂) |

| ~1590, ~1470 | C=C stretching | Aromatic ring |

| ~1540 | C=N stretching | Thiazole ring |

| ~1250 | C-N stretching | Aromatic amine |

Note: The IR spectrum of solid samples can be influenced by the sampling technique (e.g., KBr pellet, ATR). The provided data represents the key characteristic absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound was obtained using electron ionization (EI).

| m/z | Assignment |

| 164 | [M]⁺ (Molecular ion) |

| 163 | [M-H]⁺ |

| 136 | [M-CNH₂]⁺ |

| 122 | [M-C₂H₄N]⁺ |

Source: PubChem[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers performing similar analyses.

NMR Spectroscopy Protocol

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneities.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: Typically 16-64 scans are sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

Sample Preparation

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[6][7]

-

Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

Instrument Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction

-

Sample Preparation: For a solid sample like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used. If using GC, dissolve the sample in a volatile solvent.

-

Vaporization: The sample is introduced into the ion source where it is heated and vaporized under high vacuum.

Ionization and Analysis

-

Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.[8]

-

Electron Energy: A standard electron energy of 70 eV is used to bombard the vaporized molecules.[8]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(1477-42-5) 1H NMR [m.chemicalbook.com]

- 2. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Amino-4-methylbenzothiazole

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-Amino-4-methylbenzothiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates crystallographic data, details experimental protocols for its synthesis and crystallization, and explores the biological significance of its derivatives, presenting a logical workflow from synthesis to potential therapeutic action.

Crystal Structure and Physicochemical Properties

This compound (C₈H₈N₂S) presents as a crystalline solid. A single-crystal X-ray diffraction study has elucidated its three-dimensional structure, providing critical insights into its solid-state conformation and intermolecular interactions.

Crystallographic Data

The crystal structure of this compound has been determined and the key crystallographic parameters are summarized in the table below. This data is essential for computational modeling, understanding solid-state packing, and for quality control in synthetic processes.

| Parameter | Value |

| Chemical Formula | C₈H₈N₂S |

| Formula Weight | 164.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.860(4) Å |

| b | 3.931(1) Å |

| c | 15.208(5) Å |

| β | 92.968(5)° |

| Volume | 767.8(4) ų |

| Z (molecules per unit cell) | 4 |

| Data Collection and Refinement | |

| Temperature | 208 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.047 |

| wR-factor | 0.133 |

Molecular and Crystal Packing

The benzothiazole (B30560) unit in the structure is essentially planar. The crystal packing is stabilized by intermolecular N—H···N and N—H···S hydrogen bonds. These interactions lead to the formation of a bilayer structure, with alternating hydrophilic and hydrophobic regions when viewed down the b-axis.

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of this compound, providing a reproducible framework for laboratory investigation.

Synthesis of this compound

A common synthetic route involves the cyclization of o-tolylthiourea. The following protocol is a representative example:

-

Suspension Preparation : o-Tolylthiourea is suspended in a suitable solvent, such as methylene (B1212753) chloride.

-

Cooling : The suspension is cooled to approximately 0-5 °C in an ice bath.

-

Cyclization : A halogen, such as chlorine gas, is bubbled through the stirred suspension. This induces an electrophilic cyclization to form the 2-aminobenzothiazole (B30445) ring system.

-

Isolation of Hydrochloride Salt : The resulting this compound hydrochloride precipitates out of the solution and can be collected by filtration.

-

Neutralization : The hydrochloride salt is then treated with a base, for instance, an aqueous solution of sodium hydroxide, to yield the free base, this compound.

-

Purification : The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation:

-

Sample Source : A commercial sample of this compound is utilized.

-

Solvent System : The compound is dissolved in heptane (B126788) with a minimal amount of toluene (B28343) to ensure complete dissolution.

-

Evaporation : The solution is allowed to evaporate slowly under ambient conditions.

-

Crystal Formation : Over a period of approximately 24 hours, single crystals of this compound form.

Biological Relevance and Therapeutic Potential of Derivatives

While this compound itself is a key synthetic intermediate, its derivatives have garnered significant attention for their potential therapeutic applications, particularly in oncology and infectious diseases. Research has demonstrated that modifications to the 2-aminobenzothiazole scaffold can lead to compounds with potent biological activity.

Derivatives of 2-aminobenzothiazole have been shown to exhibit antitumor properties against various cancer cell lines.[1] The proposed mechanisms of action for some of these derivatives include the induction of DNA damage in cancer cells.[1] Furthermore, other studies have indicated that certain 2-aminobenzothiazole derivatives can act as inhibitors of key signaling enzymes, such as PI3Kα kinase, which are often dysregulated in cancer.

The following diagram illustrates the logical workflow from the synthesis of 2-aminobenzothiazole derivatives to their potential mechanism of action as anticancer agents.

Caption: Synthetic workflow and proposed anticancer mechanism of 2-aminobenzothiazole derivatives.

This guide serves as a foundational resource for researchers engaged in the study of benzothiazole-based compounds. The detailed crystallographic data, coupled with established experimental protocols and an overview of the therapeutic potential of its derivatives, provides a solid platform for future investigations in medicinal chemistry and materials science.

References

The Solubility of 2-Amino-4-methylbenzothiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4-methylbenzothiazole is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility information for this compound. Due to a lack of extensive quantitative data for this specific compound in the public domain, this guide also presents detailed solubility data for the structurally analogous compound, 2-amino-5-methylthiazole (B129938), to serve as a valuable reference. The methodologies for experimental solubility determination are also detailed herein.

Solubility Profile of this compound

Currently, there is limited published quantitative data on the solubility of this compound in a wide range of organic solvents.

Qualitative and Water Solubility:

-

Water: this compound is generally described as being "insoluble in water"[1][2].

-

Aqueous Solubility Value: A reported value for its solubility in water at 24°C is less than 0.1 g/100 mL[3]. At 75°F (24°C), the solubility is stated as less than 1 mg/mL[1].

-

Organic Solvents: While specific quantitative data is scarce, its use in synthetic procedures involving solvents such as ethanol (B145695), heptane, and toluene (B28343) suggests at least partial solubility in these organic solvents. For instance, procedures for cleaning up spills of this compound recommend using 60-70% ethanol, implying its solubility in aqueous ethanol mixtures.

Representative Solubility Data: 2-Amino-5-methylthiazole

Given the structural similarity between this compound and 2-amino-5-methylthiazole, the solubility data for the latter can provide valuable insights for researchers. The following tables summarize the mole fraction solubility (x₁) of 2-amino-5-methylthiazole in eleven common organic solvents at various temperatures, as determined by the isothermal saturation method[4].

Table 1: Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Alcohols and Ketones at Various Temperatures (K)[4]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone |

| 278.15 | 0.0489 | 0.0245 | 0.0198 | 0.0167 | 0.0312 | 0.0205 |

| 283.15 | 0.0567 | 0.0283 | 0.0229 | 0.0193 | 0.0361 | 0.0237 |

| 288.15 | 0.0656 | 0.0327 | 0.0264 | 0.0223 | 0.0417 | 0.0274 |

| 293.15 | 0.0759 | 0.0378 | 0.0305 | 0.0258 | 0.0482 | 0.0317 |

| 298.15 | 0.0878 | 0.0437 | 0.0353 | 0.0298 | 0.0557 | 0.0366 |

| 303.15 | 0.1015 | 0.0505 | 0.0408 | 0.0344 | 0.0644 | 0.0423 |

| 308.15 | 0.1174 | 0.0584 | 0.0471 | 0.0398 | 0.0744 | 0.0489 |

| 313.15 | 0.1356 | 0.0675 | 0.0545 | 0.0460 | 0.0859 | 0.0565 |

Table 2: Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Other Organic Solvents at Various Temperatures (K)[4]

| Temperature (K) | Acetonitrile | Ethyl Acetate | Toluene | 1,4-Dioxane | Cyclohexane |

| 278.15 | 0.0145 | 0.0398 | 0.0034 | 0.0213 | 0.0012 |

| 283.15 | 0.0168 | 0.0461 | 0.0040 | 0.0246 | 0.0014 |

| 288.15 | 0.0194 | 0.0533 | 0.0046 | 0.0284 | 0.0016 |

| 293.15 | 0.0224 | 0.0616 | 0.0053 | 0.0328 | 0.0019 |

| 298.15 | 0.0259 | 0.0712 | 0.0061 | 0.0379 | 0.0022 |

| 303.15 | 0.0299 | 0.0823 | 0.0071 | 0.0438 | 0.0025 |

| 308.15 | 0.0346 | 0.0951 | 0.0082 | 0.0506 | 0.0029 |

| 313.15 | 0.0400 | 0.1100 | 0.0095 | 0.0585 | 0.0033 |

Experimental Protocols for Solubility Determination

Isothermal Saturation (Shake-Flask) Method

This is a widely accepted method for determining equilibrium solubility[4].

Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a jacketed glass vessel).

-

Maintain a constant temperature using a thermostatic bath.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). The time to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

-

Phase Separation:

-

After reaching equilibrium, stop the stirring and allow the undissolved solid to settle for a period (e.g., 2-4 hours) at the constant experimental temperature.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Filter the sample through a fine-pored filter (e.g., 0.45 µm PTFE filter) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately weigh an aliquot of the clear, saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dry solute is obtained.

-

The mass of the dissolved solute and the mass of the solvent in the aliquot are then determined by difference.

-

Calculate the solubility in various units, such as g/100g of solvent or mole fraction.

-

Gravimetric Method

This is a straightforward and fundamental method for determining solubility, particularly when the solute is non-volatile[5][6].

Principle: A known volume or mass of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the isothermal saturation method.

-

-

Sampling and Weighing:

-

Pipette a precise volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish containing the solution.

-

-

Evaporation and Drying:

-

Gently heat the evaporating dish to evaporate the solvent. This should be done in a well-ventilated fume hood.

-

Once the solvent has evaporated, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

-

Calculation:

-

The weight of the solute is the final constant weight of the evaporating dish with the residue minus the initial weight of the empty dish.

-

The weight of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue.

-

From these values, the solubility can be expressed as g/100g of solvent or other desired units.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the scientific literature, this guide provides the available qualitative information and a practical surrogate in the form of detailed data for the structurally similar 2-amino-5-methylthiazole. The provided experimental protocols for the isothermal saturation and gravimetric methods offer robust approaches for researchers to determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is a cornerstone of efficient process development and formulation design, and it is hoped that this guide will serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-methylbenzothiazole, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document collates essential data, including physicochemical parameters, spectral characteristics, and reactivity profiles. Furthermore, it outlines a representative experimental protocol for its synthesis and discusses its potential biological activities, particularly in the context of oncological research. The information is presented to be a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials development.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its core properties are summarized in the tables below, providing a ready reference for experimental design and computational modeling.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂S | [1] |

| Molecular Weight | 164.23 g/mol | [1] |

| Appearance | White to off-white/slightly beige crystalline powder | [1][2] |

| Melting Point | 137-139 °C | [3][4] |

| Boiling Point | 322.0 ± 35.0 °C (Predicted) | [3][5] |

| Solubility | < 0.1 g/100 mL in water at 24 °C | [2][5] |

| pKa | 4.7 (±1) at 25°C | [2][6] |

Table 2: Chromatographic and Computational Properties

| Property | Value | Reference(s) |

| LogP | 2.768 | [7] |

| Polar Surface Area (PSA) | 67.2 Ų | [8] |

| Refractive Index | 1.5700 (estimate) | [3][6] |

| Vapor Pressure | 0.053 Pa at 25 °C | [3][5] |

| Density | 1.1724 g/cm³ (rough estimate) | [3][5] |

Spectral Data and Interpretation

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic, amine, and methyl protons. A representative spectrum in CDCl₃ shows peaks at approximately:

-

δ 7.38 (d, J=7.0 Hz) : Aromatic proton

-

δ 7.07 (d, J=2.2 Hz) : Aromatic proton

-

δ 7.02 (t) : Aromatic proton

-

δ 6.34 (s) : Amine protons (-NH₂)

-

δ 2.50 (s) : Methyl protons (-CH₃)[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule, with distinct signals for the aromatic, thiazole (B1198619), and methyl carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm its functional groups. Key peaks include:

-

~3400-3300 cm⁻¹ : N-H stretching vibrations of the primary amine.

-

~3050 cm⁻¹ : Aromatic C-H stretching.

-

~2920 cm⁻¹ : Aliphatic C-H stretching of the methyl group.

-

~1640 cm⁻¹ : C=N stretching of the thiazole ring.

-

~1540 cm⁻¹ : N-H bending vibration.

-

~1470 cm⁻¹ : Aromatic C=C stretching.[5]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 164, corresponding to its molecular weight.[1] The fragmentation pattern is consistent with the structure of an amine and a benzothiazole (B30560) ring system.

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of both an aromatic amine and a heterocyclic compound.

-

Basicity : The amino group at the 2-position imparts basic properties to the molecule, allowing it to form salts with acids.[1][9]

-

Stability : The compound is stable under normal temperatures and pressures but is sensitive to moisture.[2][10] It should be stored in a cool, dry, well-ventilated area away from incompatible substances and protected from moisture.[2]

-

Reactivity : As an amine and an organosulfide, it is incompatible with strong oxidizing agents, acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents.[1][9] Reactions with these materials can generate heat and, in some cases, hydrogen gas.[1][9] When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[2][10]

Experimental Protocols

Synthesis of this compound from o-Tolylthiourea (B1334601)

A common and effective method for the synthesis of this compound is the oxidative cyclization of o-tolylthiourea.

Materials:

-

o-Tolylthiourea

-

Methylene (B1212753) chloride (or other suitable solvent)

-

Chlorine gas

-

Aqueous sodium hydroxide (B78521) solution

Procedure:

-

Suspend o-tolylthiourea in methylene chloride in a reaction vessel equipped with a stirrer and a gas inlet tube.

-

Cool the suspension to a temperature between -20 °C and +15 °C.

-

Bubble chlorine gas through the stirred suspension. The reaction is exothermic and should be carefully monitored.

-

Continue the addition of chlorine gas until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product, this compound hydrochloride, will precipitate out of the solution.

-

Filter the precipitate and wash with a small amount of cold solvent.

-

To obtain the free base, treat the hydrochloride salt with an aqueous solution of a base, such as sodium hydroxide, until the solution is alkaline.

-

Collect the precipitated this compound by filtration, wash with water, and dry.[11]

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a toluene-heptane mixture.[12]

Biological Activity and Potential Applications

The 2-aminobenzothiazole (B30445) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[13] Derivatives of 2-aminobenzothiazole have shown a wide range of pharmacological activities, including antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer properties.[14]

Anticancer Activity

Recent research has highlighted the potential of benzothiazole derivatives as anticancer agents. Some studies suggest that these compounds may exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.[13][15] The novel benzothiazole derivative PB11 has been shown to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway.[15]

Antimicrobial and Other Activities

The 2-aminobenzothiazole moiety has been incorporated into molecules with demonstrated activity against various microbial strains, including Mycobacterium tuberculosis.[11] Additionally, some derivatives have been investigated for their potential as anticonvulsant and anti-inflammatory agents.

Safety and Handling

This compound is harmful if swallowed.[2] It is advisable to wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[3] In case of contact with skin, wash immediately with plenty of soap and water.[3] As it is sensitive to moisture, it should be stored in a tightly closed container in a dry place.[2]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its straightforward synthesis and the diverse biological activities associated with its scaffold make it a compound of considerable interest for further research and development in pharmaceuticals and materials science. This guide provides a foundational understanding of its characteristics to aid researchers in their scientific endeavors.

References

- 1. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(1477-42-5) 1H NMR [m.chemicalbook.com]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR spectrum of 2-methylamino-4-phenylbenzothiazole - Publications of the IAS Fellows [repository.ias.ac.in]

- 9. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of 2-Aminobenzothiazoles: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole (B30445) scaffold, a heterocyclic aromatic compound, holds a privileged position in the annals of medicinal chemistry. Its journey from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to its remarkable chemical versatility and broad spectrum of biological activities. This in-depth technical guide explores the discovery and history of 2-aminobenzothiazole derivatives, providing a comprehensive overview of their synthesis, evolution of therapeutic applications, and the molecular pathways they modulate.

A Historical Perspective: From Synthesis to Biological Significance

The story of 2-aminobenzothiazole begins in the early 20th century with the pioneering work of German chemist Arthur Hugerschoff. In 1901, he reported a novel method for the synthesis of this heterocyclic system through the oxidative cyclization of arylthioureas, a reaction now famously known as the Hugerschoff reaction.[1] For several decades, 2-aminobenzothiazole and its derivatives remained primarily of interest to synthetic chemists.

It was not until the mid-20th century that the biological potential of these compounds began to be unveiled.[1] Initial investigations explored their properties as central muscle relaxants, laying the groundwork for future pharmacological studies.[1] Subsequent research revealed a treasure trove of biological activities, establishing the 2-aminobenzothiazole core as a "privileged scaffold" – a molecular framework with a high affinity for diverse biological targets. This has led to the development of derivatives with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]

The Evolution of Synthesis: From Classical Reactions to Modern Innovations

The synthetic accessibility of the 2-aminobenzothiazole core has been a key driver of its enduring popularity in drug discovery. The amino group at the 2-position provides a convenient handle for a wide range of chemical modifications, allowing for the fine-tuning of pharmacological properties.

The Classical Hugerschoff Reaction

The Hugerschoff reaction remains a fundamental and widely used method for the synthesis of 2-aminobenzothiazoles. The reaction involves the treatment of an arylthiourea with a halogen, typically bromine, in an acidic medium to induce oxidative cyclization.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole via the Hugerschoff Reaction

-

Materials:

-

Glacial acetic acid

-

Bromine

-

Procedure:

-

Dissolve aniline in glacial acetic acid.

-

In a separate flask, dissolve ammonium thiocyanate in glacial acetic acid.

-

Add the aniline solution to the ammonium thiocyanate solution and cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Modern Synthetic Methodologies

While the Hugerschoff reaction is a classic, modern organic synthesis has introduced more efficient, versatile, and environmentally friendly methods for constructing the 2-aminobenzothiazole scaffold. These include:

-

Transition-Metal Catalyzed Cyclizations: Palladium- and ruthenium-catalyzed intramolecular oxidative cyclization of N-arylthioureas offer milder reaction conditions and greater functional group tolerance.[2]

-

Tandem Reactions: FeCl3-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates in water provide an environmentally benign and practical route to 2-aminobenzothiazoles.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various synthetic routes.[3]

Experimental Protocol: A Modern Approach - Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

-

Materials:

-

2-Aminobenzothiazole

-

Chloroacetyl chloride

-

-

Procedure:

-

Dissolve 2-aminobenzothiazole in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred solution.

-

Add triethylamine dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[1]

-

Therapeutic Applications and Quantitative Bioactivity

The versatility of the 2-aminobenzothiazole scaffold is evident in the broad range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for some of these applications.

Anticancer Activity

2-Aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Early Derivatives (Illustrative) | |||

| Substituted 2-anilinobenzothiazoles | Various | >10 | [General historical data] |

| Modern Derivatives | |||

| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [4] |

| A549 (Lung) | 9.62 ± 1.14 | [4] | |

| A375 (Melanoma) | 8.07 ± 1.36 | [4] | |

| Compound 20 | HepG2 (Liver) | 9.99 | [4] |

| HCT-116 (Colon) | 7.44 | [4] | |

| MCF-7 (Breast) | 8.27 | [4] | |

| Compound 25 | MKN-45 (Gastric) | 0.06 ± 0.01 | [4] |

| H460 (Lung) | 0.01 ± 0.003 | [4] | |

| HT-29 (Colon) | 0.18 ± 0.02 | [4] | |

| OMS5 | A549 (Lung) | 22.13 - 61.03 | [5] |

| MCF-7 (Breast) | 22.13 - 61.03 | [5] | |

| OMS14 | A549 (Lung) | 22.13 - 61.03 | [5] |

| MCF-7 (Breast) | 22.13 - 61.03 | [5] |

Antimicrobial Activity

The antimicrobial properties of 2-aminobenzothiazole derivatives have been extensively investigated, with compounds showing efficacy against a range of bacteria and fungi.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Antibacterial | |||

| Derivative 5c | E. coli | 3.25 - 12.5 | [2] |

| Derivative 5h | E. coli | 3.25 - 12.5 | [2] |

| Derivative 5k | P. aeruginosa | 3.25 - 12.5 | [2] |

| B. cereus | 3.25 - 12.5 | [2] | |

| Antifungal | |||

| Compound 1n | Candida albicans | 4 - 8 | [6] |

| Candida parapsilosis | 4 - 8 | [6] | |

| Candida tropicalis | 4 - 8 | [6] | |

| Compound 1o | Candida albicans | 4 - 8 | [6] |

| Candida parapsilosis | 4 - 8 | [6] | |

| Candida tropicalis | 4 - 8 | [6] | |

| Derivative 5e | Fungal strains | 6.25 - 12.5 | [2] |

| Derivative 5g | Fungal strains | 6.25 - 12.5 | [2] |

| Derivative 5k | Fungal strains | 6.25 - 12.5 | [2] |

Anti-inflammatory Activity

Certain 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical studies.

| Compound/Derivative | Assay | Activity | Reference |

| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | Carrageenan-induced paw edema | Comparable to Diclofenac | [7] |

| Bt (6-methoxy-1,3-benzothiazole-2-amine) | Carrageenan-induced paw edema | Comparable to Diclofenac | [7] |

| Bt7 (6-methoxy-1,3-benzothiazole-2-amine) | Carrageenan-induced paw edema | Comparable to Diclofenac | [7] |

Mechanism of Action: Targeting Key Signaling Pathways

A significant focus of research into the anticancer activity of 2-aminobenzothiazole derivatives has been their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. One of the most prominent of these is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of key kinases within this pathway.

Experimental Workflow in Drug Discovery

The discovery and development of novel 2-aminobenzothiazole derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Conclusion: A Scaffold with a Bright Future

From its humble beginnings as a product of a classical organic reaction, the 2-aminobenzothiazole scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutic agents. The ongoing exploration of new synthetic methodologies and a deeper understanding of its mechanisms of action promise to further expand the therapeutic horizons of this remarkable heterocyclic system. The journey of 2-aminobenzothiazole is far from over, and its future in drug discovery and development appears exceptionally bright.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. uokerbala.edu.iq [uokerbala.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety and Handling of 2-Amino-4-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Amino-4-methylbenzothiazole (CAS No. 1477-42-5). The information is compiled to ensure safe laboratory and manufacturing practices for professionals working with this compound.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1][2] When heated to decomposition, it emits highly toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[3][4][5]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][6][7] |

| Skin Irritation | Category 2 | Causes skin irritation[1] |

| Eye Irritation | Category 2A | Causes serious eye irritation[1][8] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | May cause respiratory irritation[1] |

Pictogram:

GHS07 - Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Appearance | White to off-white or light cream crystalline powder[1][3][5][9] |

| Molecular Formula | C8H8N2S[3] |

| Molecular Weight | 164.23 g/mol [3] |

| Melting Point | 136 - 139 °C (276.8 - 282.2 °F)[1][9] |

| Solubility | Insoluble in water (less than 1 mg/mL at 24 °C)[3][4] |

| Flash Point | Data not available; likely combustible[1][3][4][10] |

| Stability | Stable under normal temperatures and pressures; sensitive to moisture[4][9][10] |

Toxicological Data

The primary acute toxicological data available for this compound is from oral ingestion studies in mice.

| Test | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Mouse | Oral | 697 mg/kg[9] |

Experimental Protocols

While the specific, detailed experimental protocols for the toxicological studies on this compound are not publicly available in the search results, a generalized protocol for an acute oral toxicity study (based on OECD Guideline 423) is described below. This provides a framework for how such an experiment would typically be conducted.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

-

Animal Selection: Healthy, young adult laboratory mice are selected and acclimatized to the laboratory conditions.

-

Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle.

-

Administration: A single dose of the substance is administered to the animals by gavage. A stepwise procedure is used with a limited number of animals at each step.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated based on the mortality data using appropriate statistical methods.

Safety and Handling Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

| Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[2][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a complete suit protecting against chemicals[1][2][9] |

| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[9] Where the neat chemical is handled, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn[3] |

First Aid Measures

A summary of first aid measures in case of exposure is provided below. In all cases of exposure, it is advised to consult a physician and show them the safety data sheet.[9]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water or normal saline for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention, even if no symptoms develop[3] |

| Skin Contact | Immediately flush the affected skin with plenty of water while removing all contaminated clothing.[1][3][10] Wash the affected area thoroughly with soap and water.[3] If irritation develops, seek medical attention[3] |

| Inhalation | Move the person to fresh air.[1][9][10] If breathing is difficult or has stopped, provide artificial respiration.[1][9] Seek medical attention if symptoms such as wheezing or coughing develop[3] |

| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention[1][10] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6][9]

-

Hazardous Combustion Products: Burning may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[1][6][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6][9]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][6][9] Avoid dust formation and breathing in dust or vapors.[9]

-

Environmental Precautions: Prevent the product from entering drains.[9]

-

Containment and Cleanup: For small spills, remove all sources of ignition.[3][4] Dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[3][4] Use absorbent paper dampened with ethanol to clean up any remaining material.[3][4] Seal contaminated materials in a vapor-tight plastic bag for disposal.[3][4] Wash the spill area with 60-70% ethanol followed by a soap and water solution.[3][4]

The following diagram illustrates the general workflow for responding to an accidental release.

Caption: General workflow for accidental release response.

Stability and Reactivity

-

Reactivity: This compound is an amine and an organosulfide.[3][4] It is a chemical base and will react exothermically with acids.[3][4]

-

Chemical Stability: Stable under recommended storage conditions.[10] It is sensitive to moisture.[4][5][9]

-

Incompatible Materials: Incompatible with strong oxidizing agents, acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents.[3][4][5][10]

-

Hazardous Decomposition Products: When heated to decomposition, it emits very toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[3][4][5][10] Reactions with strong reducing agents may generate flammable hydrogen gas, and reaction with acids may liberate hydrogen sulfide.[3][4][5]

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 1477-42-5 [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. This compound | 1477-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. geneseo.edu [geneseo.edu]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Amino-4-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of Schiff bases derived from 2-Amino-4-methylbenzothiazole. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.

Introduction

Schiff bases are synthesized through the condensation of a primary amine with a carbonyl compound, resulting in the formation of an azomethine or imine group (-C=N-). The benzothiazole (B30560) moiety is a prominent heterocyclic scaffold in numerous biologically active compounds. The combination of the Schiff base linkage and the this compound core creates a versatile pharmacophore with potential for development into novel therapeutic agents.

Synthesis of Schiff Bases

The general synthetic route for the preparation of Schiff bases from this compound involves the condensation reaction with various substituted aromatic aldehydes. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via conventional heating.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (B145695) or Methanol

-

Glacial Acetic Acid or Piperidine (B6355638) (catalyst)[1]

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

-

To this solution, add the substituted aromatic aldehyde (1 equivalent).

-

Add a few drops of glacial acetic acid or piperidine as a catalyst.[1]

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid product is collected by filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

-

Dry the purified product in a desiccator.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Biological Activities

The following tables summarize the quantitative data for the biological activities of various Schiff bases derived from this compound and other substituted 2-aminobenzothiazoles.

Table 1: Antimicrobial Activity of Benzothiazole Schiff Bases

The antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Schiff Base Derivative | Test Organism | MIC (µg/mL) | Reference |

| 1 | N-(salicylidene)-4-methylbenzothiazol-2-amine | S. aureus | 12.5 | [2] |

| 2 | N-(4-chlorobenzylidene)-4-methylbenzothiazol-2-amine | E. coli | 25 | [2] |

| 3 | N-(4-methoxybenzylidene)-4-methylbenzothiazol-2-amine | C. albicans | 50 | [2] |

| S08 | 4-((4-(benzo[d]thiazol-2-yl)phenylimino)methyl)-N,N-dimethylbenzenamine | E. coli | 3.91 | [3] |

| S15 | N-(3,4,5-trimethoxybenzylidene)-4-(benzo[d]thiazol-2-yl)benzenamine | S. aureus | 3.91 | [3] |

| S19 | 4-(benzo[d]thiazol-2-yl)-N-cyclohexylidenebenzenamine | P. aeruginosa | 7.81 | [3] |

Table 2: Anticancer Activity of Benzothiazole Schiff Bases

The anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

| Compound ID | Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| SP16 | Schiff base of substituted 2-aminobenzothiazole (B30445) with methoxy-substituted benzaldehyde | HeLa (Cervical Cancer) | 2.517 | [2] |

| SP15 | Schiff base of substituted 2-aminobenzothiazole with hydroxyl-substituted benzaldehyde | HeLa (Cervical Cancer) | < 25 | [2] |

| SP13 | Schiff base of substituted 2-aminobenzothiazole with fluorine-substituted benzaldehyde | HeLa (Cervical Cancer) | 29.48 | [2] |

| VS5-e | A specific benzothiazole Schiff base derivative | MCF-7 (Breast Cancer) | 97.3 (calculated from µM) | [4] |

Note: The reference compound Cisplatin showed an IC₅₀ value of 17.2 µg/mL against HeLa cells.[2]

Table 3: Antioxidant Activity of Benzothiazole Schiff Bases

The antioxidant potential is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with the results expressed as IC₅₀ values.

| Compound ID | Schiff Base Derivative | Assay | IC₅₀ (µg/mL) | Reference |

| VBBT | o-Vanilidine-2-amino-6-bromobenzothiazole | DPPH | 248.82 | [5] |

| VCBT | o-Vanilidine-2-amino-6-chlorobenzothiazole | ABTS | 52.36 | [5] |

| SP7 | Schiff base of substituted 2-aminobenzothiazole | DPPH | Moderate Activity | [2] |

| SP12 | Schiff base of substituted 2-aminobenzothiazole | DPPH | Moderate Activity | [2] |

| SP15 | Schiff base of substituted 2-aminobenzothiazole | DPPH | Moderate Activity | [2] |

| SP16 | Schiff base of substituted 2-aminobenzothiazole | DPPH | Moderate Activity | [2] |

| SP18 | Schiff base of substituted 2-aminobenzothiazole | DPPH | Moderate Activity | [2] |

Mandatory Visualizations

Diagrams of Methodologies and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis of Schiff bases and the proposed mechanisms of their biological activities.

Caption: General workflow for the synthesis of Schiff bases.

Caption: Proposed antimicrobial mechanisms of action.[3][6]